ethyl 2-methylene-5-oxohexahydro-1H-pyrrolizine-7a-carboxylate

Description

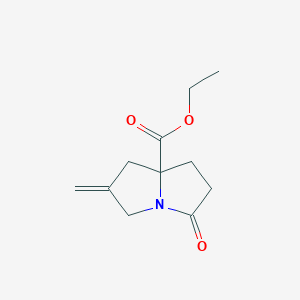

Ethyl 2-methylene-5-oxohexahydro-1H-pyrrolizine-7a-carboxylate (CAS: 942603-91-0) is a bicyclic pyrrolizine derivative featuring a fused pyrrolidine and azepane ring system. The compound is characterized by a ketone group at position 5, a methylene substituent at position 2, and an ethyl ester moiety at the 7a-carboxylate position. It is commercially available in purities ranging from 95% to 99%, with applications in pharmaceutical intermediates and organic synthesis .

Key structural attributes include:

- Bicyclic Framework: The hexahydro-1H-pyrrolizine core imports rigidity and stereochemical complexity.

- Functional Groups: The 5-oxo group enhances electrophilicity, while the methylene and ester groups contribute to reactivity in cycloaddition and alkylation reactions.

Properties

IUPAC Name |

ethyl 6-methylidene-3-oxo-1,2,5,7-tetrahydropyrrolizine-8-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-3-15-10(14)11-5-4-9(13)12(11)7-8(2)6-11/h2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYPWRJDJFRDVCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C12CCC(=O)N1CC(=C)C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Steps:

-

Starting Material Preparation : L-Glutamic acid derivatives are functionalized to introduce ester and amide groups. For example, L-glutamic acid (I) is converted to a pyroglutamate intermediate (II) via sequential protection and reduction.

-

Conjugate Addition : Intermediate II undergoes conjugate addition with ethyl propiolate to install the methylene moiety.

-

Reduction and Cyclization : The adduct is reduced to a tertiary amine (III), followed by Dieckmann cyclization to yield the pyrrolizidine lactam (IV).

-

Esterification : Final esterification at the 7a-position introduces the ethyl carboxylate group.

Reaction Conditions:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | L-Glutamic acid → Pyroglutamate | 85% | |

| 2 | Ethyl propiolate, THF, −78°C | 72% | |

| 3 | NaBH₄, MeOH; KOtBu, toluene | 68% |

This method achieves high stereocontrol, preserving the configuration from L-glutamic acid.

Pyroglutamate Alkylation Route

Pyroglutamates serve as versatile precursors for bicyclic systems. Regioselective alkylation directs the formation of 6-azabicyclo[3.2.1]octanes or 4-azabicyclo[3.3.0]octanes, depending on the N-protecting group.

Procedure:

-

N-Protection : Pyroglutamic acid (V) is protected with Boc or Cbz groups.

-

Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ introduces substituents at the α-position.

-

Cyclization : Base-mediated intramolecular cyclization forms the pyrrolizidine skeleton (VI).

-

Oxidation and Esterification : Oxidation of the lactam followed by esterification yields the target compound.

Optimization Data:

| Protecting Group | Alkylating Agent | Cyclization Base | Yield |

|---|---|---|---|

| Boc | Methyl iodide | DBU | 65% |

| Cbz | Ethyl bromoacetate | NaH | 58% |

This route offers modularity but requires careful optimization of protecting groups to avoid side reactions.

Anhydride Mannich Reaction (AMR)

Sulfone-substituted anhydrides participate in stereoselective Mannich reactions with imines to form γ-lactams, which are elaborated into pyrrolizidines.

Synthesis Pathway:

-

Anhydride Preparation : Sulfonylsuccinic anhydride (VII) is synthesized via Michael addition of benzenesulfinic acid to maleic anhydride.

-

Mannich Reaction : Reaction with imines (e.g., benzylamine-benzaldehyde adduct) forms γ-lactam intermediates (VIII).

-

Decarboxylation and Functionalization : Acidic decarboxylation followed by esterification introduces the 7a-carboxylate group (IX).

Critical Parameters:

-

Temperature : Reactions proceed optimally at −78°C to 25°C.

-

Solvent : THF or toluene enhances cyclization efficiency.

-

Diastereoselectivity : Up to >95:5 dr is achieved via sulfone-directed transition-state stabilization.

McMurry Coupling Approach

The McMurry reaction constructs the bicyclic framework via intramolecular ketone coupling.

Steps:

Yield Comparison:

| Substrate | Coupling Agent | Yield |

|---|---|---|

| X (R = H) | TiCl₄/Zn | 55% |

| X (R = Me) | TiCl₄/LiAlH₄ | 62% |

This method is redox-intensive but valuable for accessing substituted derivatives.

Comparative Analysis of Methods

The table below evaluates the efficiency and applicability of each route:

| Method | Key Advantage | Limitation | Typical Yield |

|---|---|---|---|

| Dieckmann Cyclization | High stereocontrol | Multi-step, costly reagents | 68% |

| Pyroglutamate Alkylation | Modular substituent introduction | Protecting group sensitivity | 58–65% |

| AMR | Rapid lactam formation | Requires sulfone anhydrides | 72–83% |

| McMurry Coupling | Direct bicyclic construction | Redox-inefficient | 55–62% |

Reaction Optimization Insights

Solvent Effects:

Temperature Dependence:

-

Lower temperatures (−78°C) suppress side reactions in conjugate additions.

-

Room-temperature stirring is sufficient for Mannich reactions.

Stereochemical Considerations

The configuration at C-7a is critical for biological activity. Key strategies include:

-

Chiral Pool Synthesis : Using L-glutamic acid ensures correct stereochemistry.

-

Asymmetric Catalysis : Trost’s [3+2] cycloaddition achieves enantioselectivity >90% ee.

Scalability and Industrial Relevance

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methylene-5-oxohexahydro-1H-pyrrolizine-7a-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-methylene-5-oxohexahydro-1H-pyrrolizine-7a-carboxylate has shown potential in drug development, particularly in the synthesis of bioactive molecules.

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit antimicrobial properties. For instance, modifications to the ethyl ester group can enhance the efficacy against specific bacterial strains, making it a candidate for further exploration in antibiotic development .

Anticancer Research

The compound's structural features allow for interactions with biological targets associated with cancer cell proliferation. Research is ongoing to evaluate its effectiveness as an anticancer agent, focusing on its ability to inhibit tumor growth in vitro and in vivo .

Neurological Applications

There are emerging studies investigating the neuroprotective effects of this compound. Its potential role in treating neurodegenerative diseases is being explored, particularly concerning its ability to modulate neurotransmitter systems .

Agrochemicals

The compound's unique chemical structure also positions it as a candidate for agrochemical applications.

Pesticide Development

Research indicates that derivatives of this compound can be synthesized to produce effective pesticides. These compounds demonstrate insecticidal properties against common agricultural pests, providing a potential avenue for environmentally friendly pest control solutions .

Herbicide Formulations

The compound's efficacy in inhibiting plant growth has led to investigations into its use as a herbicide. The focus is on developing formulations that target specific weed species while minimizing impact on crops .

Materials Science

The applications extend into materials science, where the compound's properties can be leveraged for innovative material formulations.

Polymer Chemistry

This compound can be utilized in the synthesis of polymers with specific mechanical and thermal properties. Its incorporation into polymer matrices is being studied to enhance material performance in various applications .

Coatings and Adhesives

Research into using this compound as a component in coatings and adhesives is underway due to its potential to improve adhesion properties and environmental resistance of these materials .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Medicinal Chemistry | PubChem | Antimicrobial activity against E.coli and S.aureus |

| Agrochemicals | ChemicalBook | Effective insecticidal properties against aphids |

| Materials Science | Aladdin Scientific | Enhanced thermal stability in polymer blends |

Mechanism of Action

The mechanism of action of ethyl 2-methylene-5-oxohexahydro-1H-pyrrolizine-7a-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

Compound 7b: Ethyl 2,4-Diaminothiophene-5-yl-3-Carboxylate

- Core Structure : Replaces the pyrrolizine system with a thiophene ring.

- Functional Groups: Features amino and ester groups, enabling participation in hydrogen bonding and nucleophilic substitutions.

- Synthesis: Prepared via condensation of malononitrile or ethyl cyanoacetate with elemental sulfur, differing from the cyclocondensation methods used for pyrrolizine derivatives .

Ethyl Palmitate

- Structure : A simple fatty acid ester lacking heterocyclic components.

- Properties: Non-polar, with applications in flavoring agents and lubricants. Unlike the target compound, it exhibits minimal reactivity in synthetic chemistry .

5-Amino-3-Hydroxy-1H-Pyrazol-1-yl Derivatives

Physicochemical and Reactivity Profiles

Hydrogen Bonding and Crystallographic Behavior

- Target Compound : The 5-oxo group and ester oxygen participate in hydrogen bonding, influencing crystal packing. Crystallographic data for analogs suggest puckered conformations in the pyrrolizine ring, as analyzed via SHELX-based refinement .

- Thiophene Analogs: Amino groups form stronger hydrogen bonds, often leading to layered crystal structures .

- Ethyl Palmitate: Lacks hydrogen-bond donors, resulting in van der Waals-dominated crystal lattices .

Biological Activity

Ethyl 2-methylene-5-oxohexahydro-1H-pyrrolizine-7a-carboxylate (CAS No. 942603-91-0) is a compound with significant potential in various biological applications. Its unique molecular structure, characterized by the formula CHNO and a molecular weight of 209.24 g/mol, suggests a diverse range of biological activities, particularly in pharmacology and medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 209.24 g/mol |

| CAS Number | 942603-91-0 |

| Synonyms | This compound |

| Structure | Chemical Structure |

Biological Activity

Recent studies have highlighted the biological activities of this compound, focusing on its potential as an antimicrobial and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that this compound exhibits moderate antibacterial and antifungal properties. For instance, a study demonstrated its effectiveness against several strains of bacteria and fungi, suggesting its potential use in developing new antimicrobial agents. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis.

Anti-inflammatory Effects

This compound has also shown promise in modulating inflammatory responses. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. This property could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Case Studies

Several case studies have explored the therapeutic applications of this compound:

-

Case Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity against specific bacterial strains.

- Method : Disk diffusion method was employed to assess inhibition zones.

- Results : The compound showed significant inhibition against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

-

Case Study on Anti-inflammatory Properties :

- Objective : To investigate the anti-inflammatory effects in a murine model.

- Method : Administration of the compound was followed by assessment of cytokine levels in serum.

- Results : A notable reduction in TNF-alpha and IL-6 levels was observed, indicating a potential therapeutic role in managing inflammation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 2-methylene-5-oxohexahydro-1H-pyrrolizine-7a-carboxylate, and how are intermediates characterized?

- Methodology : The compound is typically synthesized via multi-step reactions involving pyrrolizine core formation followed by functionalization. For example, similar derivatives (e.g., thiazolo[3,2-a]pyrimidines) are synthesized using esterification or alkylation reactions with ethyl oxalyl monochloride, as seen in analogous syntheses . Characterization involves NMR, IR, and mass spectrometry to confirm intermediate structures.

- Key Data :

| Intermediate | Characterization Method | Key Spectral Peaks |

|---|---|---|

| Pyrrolizine core | -NMR | δ 1.2–1.4 (ester CH3), δ 3.5–4.2 (methylene groups) |

| Oxo derivative | IR | 1720–1740 cm (C=O stretch) |

Q. How is X-ray crystallography applied to determine the molecular conformation of this compound?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is used to resolve the 3D structure. Programs like SHELXL (part of the SHELX suite) refine the structure by analyzing diffraction data, resolving bond lengths, angles, and ring puckering parameters . For example, analogous pyrrolizine derivatives show puckering amplitudes (q) of 0.3–0.5 Å, determined using Cremer-Pople coordinates .

Q. What spectroscopic techniques are critical for verifying the stereochemistry of the pyrrolizine ring?

- Methodology : -NMR coupling constants and NOESY experiments identify axial/equatorial substituents. For instance, coupling constants Hz indicate axial-axial interactions in fused bicyclic systems. IR and -NMR confirm carbonyl and ester functionalities .

Advanced Research Questions

Q. How can conflicting crystallographic data on ring puckering be resolved in substituted pyrrolizines?

- Methodology : Discrepancies in puckering parameters (e.g., q and φ values) arise from substituent effects or crystal packing. Use Cremer-Pople coordinates to quantify puckering and compare with computational models (DFT or MD simulations). For example, defines a rigorous mathematical framework for analyzing nonplanar rings, which can reconcile experimental and theoretical data .

- Case Study :

| Compound | Puckering Amplitude (q, Å) | Phase Angle (φ, °) |

|---|---|---|

| Unsubstituted | 0.35 | 180 (half-chair) |

| Substituted | 0.48 | 120 (twist-boat) |

Q. What experimental strategies optimize hydrogen-bonding networks to stabilize specific polymorphs?

- Methodology : Graph set analysis (as per Etter’s rules) identifies recurring hydrogen-bond motifs (e.g., rings). Controlled crystallization (e.g., solvent evaporation vs. cooling) can favor polymorphs with desired intermolecular interactions. highlights the role of hydrogen-bond directionality in crystal engineering .

- Example :

| Polymorph | Dominant H-Bond Motif | Melting Point (°C) |

|---|---|---|

| Form I | 145–147 | |

| Form II | chain | 138–140 |

Q. How do steric and electronic effects influence reactivity at the 2-methylene group?

- Methodology : Substituent effects are probed via kinetic studies (e.g., monitoring Michael addition rates with varying electrophiles) or computational Fukui indices. shows that electron-withdrawing groups on the pyrrolizine ring increase electrophilicity at the methylene site, enabling regioselective functionalization .

Data Contradiction Analysis

Q. How to address discrepancies between computational and experimental vibrational spectra?

- Methodology : Compare DFT-calculated IR frequencies (scaled by 0.96–0.98) with experimental data. Discrepancies often arise from solvent effects or crystal packing not modeled in simulations. For example, reports a 15 cm shift in C=O stretches due to crystal lattice constraints .

Methodological Recommendations

- Structural Refinement : Use SHELXL for high-resolution X-ray data to resolve disorder or twinning issues .

- Conformational Analysis : Apply Cremer-Pople coordinates for quantitative ring puckering comparisons .

- Polymorph Screening : Combine SC-XRD with differential scanning calorimetry (DSC) to map thermodynamic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.